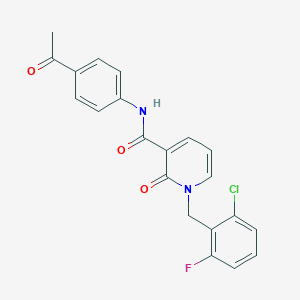

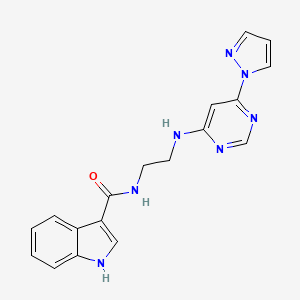

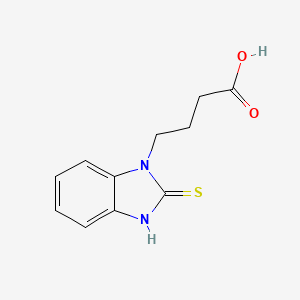

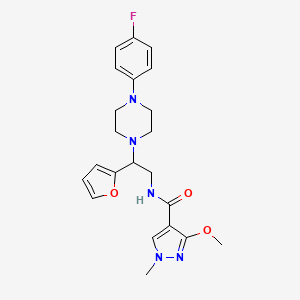

![molecular formula C16H12ClNO3S B2626247 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 106807-86-7](/img/structure/B2626247.png)

3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole

カタログ番号 B2626247

CAS番号:

106807-86-7

分子量: 333.79

InChIキー: HXTLFOXVPLJBSH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Isoxazoles, including “3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole”, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .科学的研究の応用

Metalation and Electrophilic Quenching of Isoxazoles

- Isoxazoles bearing electron-withdrawing groups, such as in the compound of interest, have applications in the synthesis of thioalkyl derivatives, demonstrating their utility in creating structurally diverse molecules (Balasubramaniam, Mirzaei, & Natale, 1990).

Structure Determination and Docking Studies

- The structural elucidation of isoxazole derivatives, similar to the compound , has been achieved through X-ray crystallography. These studies are crucial for understanding molecular interactions, especially in the field of drug design (Al-Hourani et al., 2015).

Ring Expansion Reactions

- 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole is a potential precursor in ring expansion reactions, which are significant in synthesizing complex heterocyclic structures (Harada et al., 1993).

Tautomerism Studies

- Research on tautomerism in isoxazoles, including compounds with similar structures, helps in understanding their chemical properties and reactions, which is vital for designing new materials and pharmaceuticals (Boulton & Katritzky, 1961).

Synthesis and Biological Activity

- Isoxazole derivatives have been synthesized and tested for various biological activities, including antimicrobial and antitubercular properties. This highlights the potential of such compounds in therapeutic applications (Popat et al., 2004).

Synthesis from Methyl Phenyl Sulfone

- Methyl phenyl sulfone is used to synthesize pharmaceutically important heteroaromatics, including isoxazole derivatives. This demonstrates the versatility of such compounds in pharmaceutical synthesis (Yokoyama, Tsuji, & Imamoto, 1984).

Safety and Hazards

特性

IUPAC Name |

5-(benzenesulfonylmethyl)-3-(4-chlorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c17-13-8-6-12(7-9-13)16-10-14(21-18-16)11-22(19,20)15-4-2-1-3-5-15/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTLFOXVPLJBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

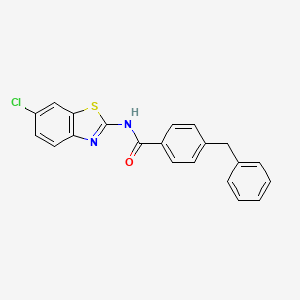

![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)

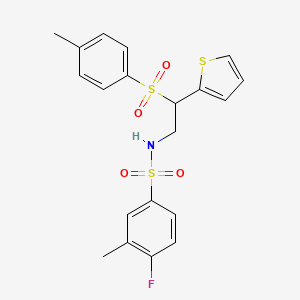

![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)

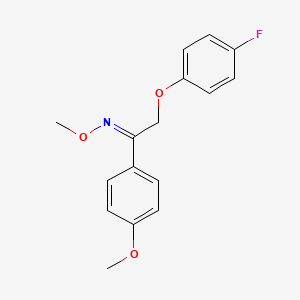

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)